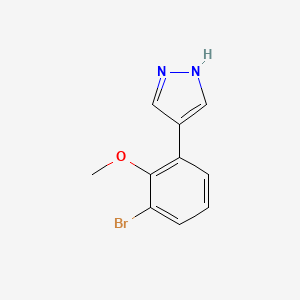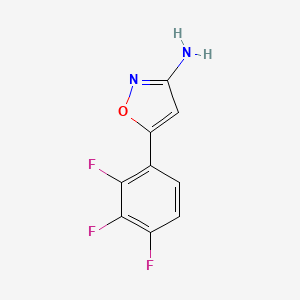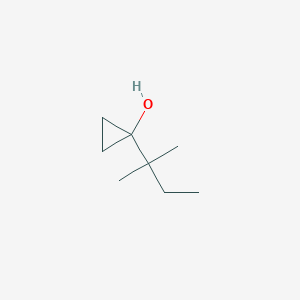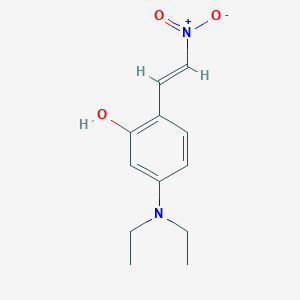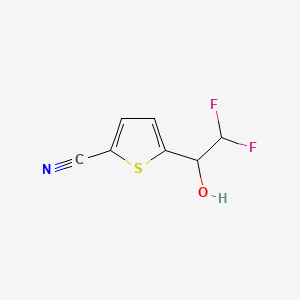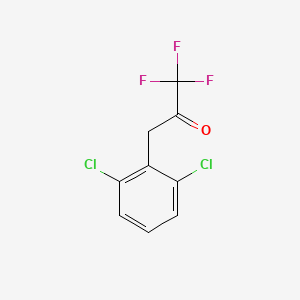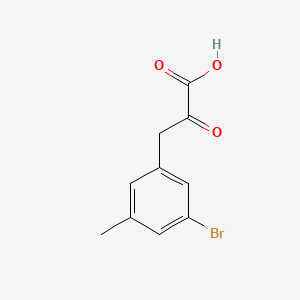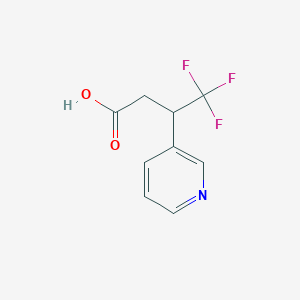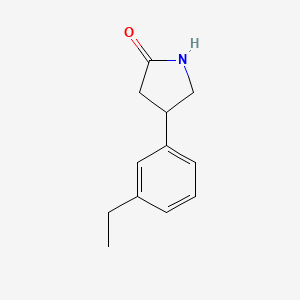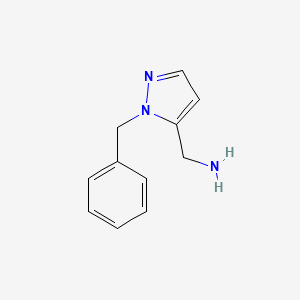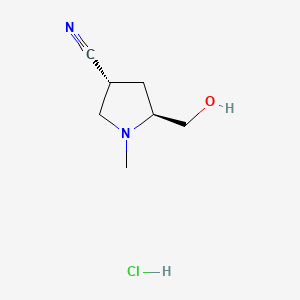
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrrolidine derivatives.
Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the product.
化学反応の分析
Types of Reactions
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique stereochemistry.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application.
類似化合物との比較
Similar Compounds
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride: A closely related compound with similar stereochemistry but different functional groups.
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carboxylic acid: Another similar compound with a carboxylic acid group instead of a nitrile group.
Uniqueness
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and binding properties. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C7H13ClN2O |
|---|---|
分子量 |
176.64 g/mol |
IUPAC名 |
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-9-4-6(3-8)2-7(9)5-10;/h6-7,10H,2,4-5H2,1H3;1H/t6-,7-;/m0./s1 |
InChIキー |
YIWSSKJAMHGDJA-LEUCUCNGSA-N |
異性体SMILES |
CN1C[C@@H](C[C@H]1CO)C#N.Cl |
正規SMILES |
CN1CC(CC1CO)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


